Ethyl 5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate
Description
Ethyl 5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate is a heterocyclic carbamate derivative featuring a partially saturated thiazole ring with geminal dimethyl substituents at the 5-position (C5). Its molecular formula is inferred as C₈H₁₃N₂O₂S (based on analogs in ). This compound is structurally related to agrochemical and pharmaceutical intermediates, such as pyroxasulfone metabolites (e.g., M-28 metabolite in ), which share the 5,5-dimethyl-4,5-dihydrothiazole motif.
Properties
CAS No. |
21018-32-6 |
|---|---|
Molecular Formula |
C8H14N2O2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
ethyl N-(5,5-dimethyl-4H-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C8H14N2O2S/c1-4-12-7(11)10-6-9-5-8(2,3)13-6/h4-5H2,1-3H3,(H,9,10,11) |
InChI Key |
CZEIBSAVAGQHMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NCC(S1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl isothiocyanate with 2,2-dimethyl-1,3-propanediol in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate (CAS 21018-30-4)
- Structure : Lacks the 5,5-dimethyl substitution, featuring a single methyl group at C4.
- Molecular Formula : C₇H₁₁N₂O₂S (MW 187.24).
4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-(2-fluoroethyl)thieno[2,3-d]pyrimidine (MI-836)
Carbamate-Linked Thiazolylmethyl Derivatives
and describe thiazol-5-ylmethylcarbamates with complex peptide backbones, such as:
Comparison :
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Table 2. Functional Group Impact on Bioactivity
Research Findings
- Pharmacological Potential: Thiazolylmethylcarbamates with peptide backbones () demonstrate protease inhibition, but simpler analogs like the target compound may lack specificity.
- Synthetic Accessibility : Ethyl carbamate derivatives (e.g., CAS 21018-30-4) are synthesized via straightforward routes (), whereas hydroperoxy analogs require controlled oxidation.
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